4,5,6,7-tetrahydro-1H-indazol-4-amine

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Researchers often face limited synthetic flexibility when procuring pre-functionalized tetrahydroindazoles. CAS 927803-63-2 offers the unsubstituted 4-amine core, preserving maximum derivatization potential for SAR studies. - **Core Value**: Free primary amine enables amide coupling, reductive amination, or N-arylation. - **Key Applications**: Direct building block for ITK, DHODH inhibitors, and p53-targeting anticancer agents. - **Supply**: ≥95% purity grade, ideal for early-stage discovery.

Molecular Formula C7H11N3
Molecular Weight 137.186
CAS No. 927803-63-2
Cat. No. B2953643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazol-4-amine
CAS927803-63-2
Molecular FormulaC7H11N3
Molecular Weight137.186
Structural Identifiers
SMILESC1CC(C2=C(C1)NN=C2)N
InChIInChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
InChIKeyRMKSYSZDGNFLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indazol-4-amine Technical Baseline


4,5,6,7-Tetrahydro-1H-indazol-4-amine (CAS 927803-63-2) is a heterocyclic amine with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol [1]. It features a saturated tetrahydroindazole core and a free primary amine at the 4-position. This structural motif serves as a key intermediate for constructing more complex, biologically active molecules, offering a versatile scaffold for further derivatization [2]. Commercially available grades typically specify a minimum purity of 95% .

1

Core ScaffoldSaturated tetrahydroindazole with free 4-amine for controlled derivatization

2

Synthetic HandlePrimary amine supports amide coupling, reductive amination, and N-arylation workflows

3

Design StrategyLow molecular weight starting point suitable for fragment-based and lead optimization campaigns

Direct Substitution Limitations for 4,5,6,7-Tetrahydro-1H-indazol-4-amine


4,5,6,7-Tetrahydro-1H-indazol-4-amine is not directly interchangeable with other tetrahydroindazole analogs. Its value as an unsubstituted amine at the 4-position on a saturated ring system provides a unique and precise point for covalent modification [1]. Analogs with substitutions at the N1 position (e.g., aryl or alkyl groups) or modifications to the ring system (e.g., 3-substituted or 6,6-dimethyl analogs) have different steric, electronic, and conformational properties that drastically alter their utility in building specific molecular scaffolds . Substituting this core building block with a pre-functionalized analog would limit synthetic flexibility and could compromise the structure of the final target molecule in medicinal chemistry applications, highlighting the critical need for the specific scaffold in early-stage discovery and SAR exploration [2].

Target Scaffold

4,5,6,7-Tetrahydro-1H-indazol-4-amine

Unsubstituted 4-amine on a saturated ring provides a precise, minimally perturbing point for covalent modification.

Analog Risk

N1-substituted or ring-modified analogs

Aryl, alkyl, or 6,6-dimethyl substitutions alter steric, electronic, and conformational profiles, limiting synthetic flexibility.

Scaffold Mismatch

Pre-functionalized derivatives

Using pre-functionalized analogs may restrict SAR exploration and shift final target-molecule structure in medicinal chemistry applications.

Selection Context

Unsubstituted core advantage

The unsubstituted scaffold supports broader derivatization strategies and may be reviewed for early-stage discovery workflows.

Differentiation Evidence: 4,5,6,7-Tetrahydro-1H-indazol-4-amine


Physicochemical Property Comparison

The target compound is distinguished by its low molecular weight and topological polar surface area (TPSA), which are critical for designing fragments or intermediates with favorable drug-like properties [1]. Compared to commonly used substituted analogs, its unsubstituted nature provides a smaller, less lipophilic starting point, which can be advantageous for building larger, more complex molecules where minimal initial bulk is desired. These computed properties guide initial selection in fragment-based drug design or when a minimally perturbing building block is required [1].

Physicochemical Profile
Cross-study comparable
MW: 137.18 g/mol — ~110.5 g/mol lower than substituted analog
TargetMW 137.18 g/mol
TPSA 54.7 Ų
Analog (CAS 1369093-49-1)MW 247.7 g/mol
TPSA not specified
Lower MW supports controlled lead optimization
Supports fragment-based design fit and minimal-bulk building block selection
Computed properties from PubChem; analog TPSA not reported
Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Kinase Inhibitor Core Scaffold

While direct biological activity data for the target compound is absent, its core scaffold, the 4-aminotetrahydroindazole, is a validated motif in advanced lead optimization for interleukin-2 inducible T-cell kinase (ITK) inhibitors . A series of second-generation tetrahydroindazole ITK inhibitors demonstrated enhanced potency and in vivo efficacy, with optimized analogs achieving low nanomolar enzymatic IC50 values and reducing IL-2 production in mice [1]. The unsubstituted 4-amine is the critical handle that enables the extensive SAR studies that produced these optimized leads .

Kinase Inhibitor Scaffold
Class-level inference
Validated motif in ITK and DHODH inhibitor lead optimization campaigns
Derived Series ContextSecond-generation tetrahydroindazole ITK inhibitors reported at low nM enzymatic IC50
Reported class-level utility as core scaffold; target compound is precursor, not active molecule
No direct IC50 for the unsubstituted amine; data to verify for specific derivative series
Kinase Inhibition Immunology Drug Discovery

Purity Specification as Differentiator

Commercially available 4,5,6,7-tetrahydro-1H-indazol-4-amine is commonly specified with a minimum purity of 95% . This is a standard, but critical, specification that ensures the material is suitable for use as a reliable building block in multi-step syntheses without introducing significant impurities that could complicate purification or affect subsequent reaction yields . This differentiates it from custom-synthesized batches of related analogs, which may have variable or unverified purity profiles.

Purity Specification
Supporting evidence
Commercial specification: min. 95% purity
Benchmark95% is a reliable baseline for this core building block
Analog ContextSimilar analogs offered at 98%, but supply consistency is a key factor
Supports reproducible multi-step synthesis with reduced impurity-related variability
Vendor specification; verification by in-house QC recommended
Chemical Procurement Quality Control Research Grade

Application Scenarios: 4,5,6,7-Tetrahydro-1H-indazol-4-amine


Medicinal Chemistry Lead Optimization

As demonstrated by its role in the development of potent ITK and DHODH inhibitors, 4,5,6,7-tetrahydro-1H-indazol-4-amine is the foundational building block for creating focused libraries of kinase inhibitors and other biologically active molecules . Its primary amine allows for facile diversification via amide coupling, reductive amination, or N-arylation, enabling rapid exploration of SAR around the tetrahydroindazole core [1].

Prolactin Inhibitors & CNS Drug Candidates

Amino-substituted 4,5,6,7-tetrahydro-1H-indazoles, as a class, have been patented for use as prolactin inhibitors and for the treatment of Parkinson's Syndrome . This establishes the core scaffold's relevance in central nervous system (CNS) drug discovery, where the unsubstituted 4-amine is the essential intermediate for generating diverse analogs for screening against these targets .

p53-MDM2/X Inhibitor Development

Patents describe the use of tetrahydroindazole derivatives in treating cancer, specifically by activating p53 tumor suppressor functions . The 4-aminotetrahydroindazole core is a key component of these molecules. Procuring the unsubstituted amine is the first step in accessing this therapeutically relevant chemical space for the development of novel anti-cancer agents targeting the p53 pathway .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Unsubstituted 4-amine derivatization handle
ITK / DHODH scaffold SAR and target engagement studies
CNS pathway probe synthesis
Tetrahydroindazole core with free amine
Prolactin signaling pathway research context
p53 pathway research tools
4-aminotetrahydroindazole building block
p53/MDM2 target modulation and pathway-response studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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